molecular formula C22H22N2O2 B2664268 Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate CAS No. 946384-25-4

Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate

Cat. No.: B2664268
CAS No.: 946384-25-4
M. Wt: 346.43
InChI Key: DCPWXMLNFIRAEC-UHFFFAOYSA-N
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Description

Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H22N2O2 and its molecular weight is 346.43. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties

Compounds derived from naphthalene-1,8-dicarboxylic acid, including those similar to Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate, have been synthesized and characterized for their spectroscopic properties. These compounds show potential for use in bio-imaging studies and as intermediates for creating new fluorescent bioactive compounds. They exhibit positive solvatochromism and high fluorescence quantum yields in solvents with lower polarities, making them suitable for various photophysical applications (Nicolescu et al., 2020).

Thrombin Inhibition

Piperazide derivatives of 3-amidinophenylalanine, which include structures similar to this compound, have been explored for their potential as thrombin inhibitors. These compounds offer an approach to study structure-function relationships for the inhibition of thrombin and related enzymes, aiming to improve pharmacokinetic properties for therapeutic use (Stürzebecher et al., 1997).

Photochromic Properties

A novel spiro[indoline-naphthaline]oxazine derivative, structurally similar to this compound, exhibits excellent photochromic properties in different solvents. This makes it an interesting candidate for applications that require materials with changeable color properties when exposed to light (Li et al., 2015).

Luminescent Properties and Electron Transfer

Naphthalimide derivatives with piperazine substituents, similar in structure to this compound, have been synthesized and exhibit intriguing luminescent properties. These properties are influenced by factors like pH, and the compounds can undergo photo-induced electron transfer. This makes them suitable for applications in fluorescent probes and sensors (Gan et al., 2003).

Receptor Interaction

Compounds structurally similar to this compound have been investigated for their interaction with specific receptors like the CB1 cannabinoid receptor. These studies contribute to understanding the molecular mechanisms of receptor-ligand interactions and can inform the development of new pharmaceutical agents (Shim et al., 2002).

Fluorescent Anion Chemosensors

Compounds with structures related to this compound have been shown to be effective fluorescent and colorimetric anion chemosensors. This has significant implications in the development of sensitive detection methods for various anions in analytical chemistry (Nayak et al., 2007).

Properties

IUPAC Name

benzyl 3-naphthalen-2-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-22(26-16-17-6-2-1-3-7-17)24-13-12-23-21(15-24)20-11-10-18-8-4-5-9-19(18)14-20/h1-11,14,21,23H,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPWXMLNFIRAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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